ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with an ethyl ester group, a dimethyl group, and an oxazole amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Ester Group: The ester group can be introduced via esterification of the carboxylic acid derivative of the thiophene ring using ethanol and an acid catalyst.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate β-hydroxy amide with a dehydrating agent such as phosphorus oxychloride.
Amidation Reaction: The final step involves the amidation of the oxazole ring with the thiophene ester derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or thiol-substituted derivatives.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with biological macromolecules such as proteins or nucleic acids, potentially inhibiting their function or altering their activity. The ester and amide groups can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the ester group.
METHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
ETHYL 4,5-DIMETHYL-2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)FURAN-3-CARBOXYLATE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-5-19-14(18)11-8(3)9(4)21-13(11)15-12(17)10-6-7(2)16-20-10/h6H,5H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPDSOJNDKXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.